1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is a chemical compound with the molecular formula C10H9ClF3N and a molecular weight of 235.63 g/mol. It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups. This compound is primarily used as a research chemical and serves as a building block in various chemical syntheses.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves several steps:
Starting Materials: The synthesis begins with 1-chloro-3-(trifluoromethyl)benzene and trifluoroacetyl chloride.
Reaction Conditions: These starting materials are reacted in toluene under the catalysis of anhydrous aluminum trichloride at a temperature of 0-5°C for 3-4 hours.
Workup: After the reaction, ice water is added, and the mixture is stirred for 1 hour.
Isolation: The organic phase is separated and distilled under reduced pressure to obtain the desired product.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction:
Trifluoromethylation: The trifluoromethyl group plays a significant role in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, although detailed studies on its exact targets are limited.
Pathways: It may influence various biochemical pathways, particularly those involving radical intermediates due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine can be compared with other similar compounds:
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chloro substituents but differs in the presence of a trifluoroethanone group.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to a benzene ring, making it structurally different but chemically related.
3-Chloro-5-iodotrifluoromethylbenzene: This compound has an iodine atom instead of a cyclopropane ring, highlighting the diversity of trifluoromethyl-substituted compounds.
This compound stands out due to its unique cyclopropane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-4-6(9(15)1-2-9)3-7(5-8)10(12,13)14/h3-5H,1-2,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGGOTBGFXUIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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